(S)-2-Methyl-1-pyridin-3-YL-propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFGVEKRYFDMED-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Methyl 1 Pyridin 3 Yl Propylamine
Established Synthetic Pathways for Racemic and Enantiomerically Enriched Forms
Traditional synthetic routes often focus on the construction of the racemic amine, followed by resolution, or employ substrate-controlled diastereoselective methods. These pathways have laid the groundwork for the development of more efficient, modern stereoselective techniques.
Reductive Amination Protocols in Stereoselective Synthesis
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot, or indirectly, where the imine is pre-formed and isolated before reduction. wikipedia.org The choice of reducing agent is critical for the reaction's success and chemoselectivity.
Commonly employed reducing agents include various borohydride (B1222165) reagents, each with distinct reactivity profiles. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu It is often preferred over the more toxic sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another established method for direct reductive amination. wikipedia.org
For the synthesis of 2-methyl-1-pyridin-3-yl-propylamine, the key precursor is 1-(pyridin-3-yl)propan-2-one (B27483). The reaction proceeds via the condensation of this ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. While this standard procedure yields the racemic amine, stereoselectivity can be introduced by using chiral reagents or catalysts, transforming it into an asymmetric synthesis.
Table 1: Comparison of Reducing Agents for Reductive Amination This table presents a generalized comparison of common reducing agents.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acidic catalyst (e.g., Acetic Acid), Dichloroethane (DCE) | High chemoselectivity, mild conditions, broad substrate scope. harvard.edu | Stoichiometric reagent. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Methanol (MeOH) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com | Highly toxic, generates cyanide waste. harvard.edu |
| H₂ / Catalyst (Pd/C, PtO₂, Raney Ni) | Hydrogen pressure, various solvents | High atom economy, clean process. wikipedia.org | Requires specialized pressure equipment, potential for catalyst poisoning. |
Multi-Step Conversions from Pyridine (B92270) Precursors
Building the target molecule from simpler, commercially available pyridine precursors is a fundamental strategy. A plausible multi-step synthesis can be designed starting from materials like 3-cyanopyridine (B1664610) or 3-acetylpyridine.
One potential pathway begins with 3-cyanopyridine. A Grignard reaction with isopropylmagnesium bromide would lead to the formation of an imine intermediate after workup, which can then be hydrolyzed to yield 1-(pyridin-3-yl)-2-methylpropan-1-one. Subsequent conversion of this ketone to the target amine could be achieved through various methods, including reductive amination as described previously.
Alternatively, a route could commence from 3-acetylpyridine. An alpha-methylation step would yield the same 1-(pyridin-3-yl)propan-2-one intermediate required for the final amination step. The synthesis of multi-substituted pyridines often involves building the pyridine ring from acyclic precursors, which provides flexibility in introducing various substituents. nih.gov
Asymmetric Synthetic Approaches to the Chiral Amine Framework
The direct synthesis of a single enantiomer, known as asymmetric synthesis, is the most efficient approach to producing enantiomerically pure compounds like (S)-2-Methyl-1-pyridin-3-yl-propylamine. This avoids the need for chiral resolution and maximizes theoretical yield.
Enantioselective Catalytic Hydrogenation and Reduction of Imine Intermediates
Asymmetric hydrogenation of prochiral imines is one of the most powerful and atom-economical methods for synthesizing chiral amines. nih.gov This approach relies on a chiral transition-metal catalyst to control the stereochemical outcome of the hydrogenation process. researchgate.net The catalyst typically consists of a metal center (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand. rsc.orgacs.org
For the synthesis of the target compound, the corresponding N-protected ketimine is hydrogenated. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose, including those with spiro backbones like f-spiroPhos, which have shown excellent performance in the hydrogenation of various imines. acs.orgrsc.org The reaction is typically carried out under hydrogen pressure in a suitable solvent. The resulting chiral amine is often obtained with high enantiomeric excess (ee). rsc.org
Table 2: Examples of Chiral Ligands in Asymmetric Imine Hydrogenation This table provides illustrative examples of catalyst systems and their general performance for asymmetric imine reduction.
| Catalyst System (Metal/Ligand) | Substrate Type | Typical Enantioselectivity (ee) |
|---|---|---|
| Ir/(R,R)-f-spiroPhos | Cyclic 2-aryl imines | Up to 98% ee. rsc.org |
| Pd/C₄-TunePhos | Exocyclic N-aryl imines | 86–95% ee. nih.gov |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% ee. nih.gov |
| Mn/P,N,N Ligand | Imines from indanones | High enantioselectivity. rsc.org |
Biocatalytic Strategies for Chiral Amine Production
Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and environmentally benign tool for asymmetric synthesis. nih.gov For the production of chiral amines, transaminase (TAm) enzymes are particularly valuable. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with typically excellent enantioselectivity. researchgate.net
The synthesis of the antidiabetic drug sitagliptin (B1680988) provides a landmark example of the industrial application of this technology. nih.gov Researchers started with an existing transaminase that had low activity towards the target ketone and, through a process of directed evolution, engineered a highly active and selective enzyme suitable for large-scale manufacturing. nih.govresearchgate.net A similar strategy could be applied to the synthesis of this compound, starting with 1-(pyridin-3-yl)propan-2-one. This biocatalytic route offers significant advantages in terms of selectivity and sustainability over traditional chemical methods. nih.gov
Chiral Auxiliary-Mediated Asymmetric Induction in C-C Bond Formation
The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur with high diastereoselectivity. sci-hub.se After the new stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, an auxiliary could be used to control the alkylation of a carboxylic acid derivative. For example, a chiral oxazolidinone, popularized by David Evans, could be acylated with 3-pyridineacetic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) would form a chiral enolate. This enolate would then react with an isopropyl halide, with the bulky auxiliary directing the electrophile to attack from the less sterically hindered face, thus creating the desired stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary via hydrolysis or reduction would yield a chiral carboxylic acid or alcohol, which could then be converted to the target amine via standard functional group transformations (e.g., Curtius rearrangement or reduction of a corresponding amide). Pseudoephedrine and pseudoephenamine are other effective chiral auxiliaries that operate under a similar principle for asymmetric alkylations. wikipedia.orgnih.gov
Novel Organocatalytic and Metal-Catalyzed Enantioselective Methodologies
The enantioselective synthesis of chiral amines is a focal point of modern organic chemistry. Organocatalysis and metal catalysis are powerful strategies to achieve high levels of stereocontrol.
Organocatalytic Approaches: Chiral Brønsted acids, such as phosphoric acids, and secondary amines are prominent organocatalysts for the asymmetric synthesis of amines. For instance, the asymmetric reduction of ketimines using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source is a well-established method for producing chiral amines with high enantioselectivity. This methodology could hypothetically be applied to the corresponding N-aryl or N-sulfonyl ketimine derived from 2-methyl-1-(pyridin-3-yl)propan-1-one (B1590548) to yield the target amine. The catalyst would create a chiral environment, directing the hydride addition to one face of the C=N double bond.
Metal-Catalyzed Approaches: Transition metal catalysis, particularly with rhodium, iridium, and palladium, offers robust methods for the asymmetric synthesis of amines. Asymmetric hydrogenation of enamines or imines is a common strategy. A precursor enamine or imine of 2-methyl-1-pyridin-3-yl-propylamine could be subjected to hydrogenation using a chiral phosphine ligand-metal complex (e.g., Rh-DuPhos or Ir-BDPP). The chiral ligand coordinates to the metal center, inducing asymmetry in the final product. Another approach involves the palladium-catalyzed asymmetric allylic amination, though this would require a different synthetic precursor.
Below is a conceptual table illustrating potential catalysts and expected outcomes for these methodologies, based on general knowledge of similar transformations.
| Methodology | Catalyst/Reagent Example | Precursor | Expected Outcome (Conceptual) |
| Organocatalytic Reduction | Chiral Phosphoric Acid / Hantzsch Ester | 2-Methyl-1-(pyridin-3-yl)propan-1-imine | High enantiomeric excess (e.e.) |
| Metal-Catalyzed Hydrogenation | [Rh(COD)(DuPhos)]BF₄ / H₂ | Corresponding enamine or imine | High yield and e.e. |
Diastereoselective Synthesis and Kinetic Resolution Techniques
Diastereoselective Synthesis: This approach often involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the precursor of 2-methyl-1-pyridin-3-yl-propylamine to direct a subsequent stereocenter-forming reaction. For example, a chiral sulfinamide (Ellman's auxiliary) could be condensed with 3-pyridinecarboxaldehyde (B140518) to form a chiral sulfinylimine. The diastereoselective addition of an isobutyl Grignard reagent to this imine would lead to a sulfinamide adduct. Subsequent removal of the chiral auxiliary would furnish the desired enantiomer of the target amine. The stereochemical outcome is controlled by the steric hindrance of the bulky sulfinyl group.
Kinetic Resolution: Kinetic resolution is a method to separate a racemic mixture of amines. This can be achieved through enzymatic or chemical means. In an enzymatic kinetic resolution, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of racemic 2-methyl-1-pyridin-3-yl-propylamine in the presence of an acyl donor (e.g., ethyl acetate). This would result in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which could then be separated. The efficiency of the resolution is determined by the selectivity factor (E).
A chemical approach to kinetic resolution could involve a chiral acylating agent that reacts at different rates with the two enantiomers of the racemic amine.
The following table summarizes these conceptual approaches.
| Technique | Method/Reagent Example | Substrate | Products for Separation |
| Diastereoselective Addition | (R)-tert-Butanesulfinamide, Isobutylmagnesium bromide | 3-Pyridinecarboxaldehyde | Diastereomeric sulfinamide adducts |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB), Ethyl acetate | Racemic 2-Methyl-1-pyridin-3-yl-propylamine | (R)-N-acetyl-2-methyl-1-pyridin-3-yl-propylamine and this compound |
It is important to reiterate that the specific application of these methodologies to the synthesis of this compound, along with detailed experimental data, is not documented in the currently accessible scientific literature. The information provided is based on established principles of asymmetric synthesis applied to analogous structures.
Comprehensive Stereochemical Characterization and Mechanistic Investigations
Advanced Spectroscopic and Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination
The unambiguous determination of enantiomeric excess (ee) and absolute configuration is critical for any chiral compound. For primary amines like (S)-2-Methyl-1-pyridin-3-YL-propylamine, a combination of spectroscopic and chiroptical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the chemical structure, they cannot distinguish between enantiomers. To determine absolute configuration and enantiomeric purity, chiral derivatizing agents (CDAs) are often used. frontiersin.org For instance, reacting the amine with the enantiomers of a CDA, such as α-fluorinated phenylacetic phenylselenoester (FPP), creates diastereomeric amides. researchgate.net The fluorine (¹⁹F) NMR spectra of these diastereomers will exhibit different chemical shifts. By comparing the experimental chemical shift differences with those predicted by Density Functional Theory (DFT) calculations for the possible configurations, the absolute stereochemistry of the original amine can be assigned. frontiersin.orgresearchgate.net This method provides a reliable alternative to empirical models like Mosher's method, which depend on the correct judgment of the steric size of substituents. frontiersin.org
Chiroptical Methods: Techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful for studying chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration, often supported by quantum chemical calculations. CPL offers similar stereochemical information but is based on the differential emission of polarized light, which is particularly useful for luminescent derivatives or complexes of the amine. mdpi.com
The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). By employing a chiral stationary phase, the two enantiomers of 2-Methyl-1-pyridin-3-YL-propylamine can be separated, and the relative area of the peaks corresponding to the (S) and (R) forms provides a precise measure of the enantiomeric excess. nih.gov
Table 1: Methods for Stereochemical Characterization
| Method | Application | Principle | Typical Data Output |
|---|---|---|---|
| ¹⁹F NMR with Chiral Derivatizing Agents | Absolute Configuration | Formation of diastereomers with distinct NMR signals. Comparison of experimental vs. DFT-calculated chemical shift differences. frontiersin.orgresearchgate.net | Δδ(S,R) values (ppm) |
| Circular Dichroism (CD) | Absolute Configuration | Differential absorption of circularly polarized light by the chiral molecule. mdpi.com | CD spectrum (mdeg vs. nm) |
| Chiral HPLC | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.gov | Chromatogram with retention times and peak areas |
Conformational Analysis and Dynamic Stereochemistry Studies
The biological activity and chemical reactivity of this compound are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers for interconversion between them.
The key rotatable bonds in this molecule are the C-C bond between the propyl chain and the pyridine (B92270) ring, and the C-C and C-N bonds within the propyl chain itself. The relative orientation of the pyridine ring, the isobutyl group, and the amine group defines the conformational landscape.
Nuclear Overhauser Effect (NOE) NMR spectroscopy is a primary experimental tool for this purpose. By measuring the transfer of nuclear spin polarization through space between nearby protons, NOE data can provide distance constraints that help elucidate the dominant solution-state conformation.
Computational chemistry offers a powerful complementary approach. Molecular mechanics and quantum chemical methods can be used to perform a systematic conformational search to locate all low-energy minima on the potential energy surface. researchgate.net The results of such a search would reveal the relative populations of different conformers at a given temperature, providing insight into the molecule's dynamic behavior. For a related pyridinyl compound, twists between the central core and the pyridine rings were identified, highlighting the non-planar nature of such molecules. researchgate.net
Theoretical and Computational Analysis of Stereochemical Control in Reactions
Understanding how the stereocenter in this compound influences the outcome of chemical reactions is crucial for its application in asymmetric synthesis. Theoretical and computational analyses are indispensable for elucidating the mechanisms of stereochemical control.
DFT calculations are widely used to model the transition states of reactions involving the chiral amine. researchgate.net By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict the stereoselectivity of a reaction. For example, if the amine were used as a chiral ligand in a metal-catalyzed reaction, computational modeling could map the reaction pathway and identify the key interactions in the transition state that are responsible for asymmetric induction.
These models often reveal that stereochemical control arises from subtle noncovalent interactions, such as steric repulsion or stabilizing interactions like π-stacking. mdpi.com In reactions involving the pyridine ring, π-stacking between the aromatic ring of a substrate and the pyridine moiety can stabilize one transition state over another, leading to high stereoselectivity. mdpi.com
Table 2: Computational Tools in Stereochemical Analysis
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Analysis, NMR Shift Calculation | Energies of diastereomeric transition states, prediction of reaction stereoselectivity, calculated NMR parameters for configuration assignment. frontiersin.orgresearchgate.net |
| Molecular Mechanics | Conformational Searching | Identification of stable conformers and their relative energies. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Noncovalent Interaction Analysis | Characterization and quantification of weak interactions (e.g., hydrogen bonds, π-stacking) that control stereochemistry. |
Investigations of Stereoselective Interactions in Research Applications
The chiral nature of this compound makes it a valuable tool in research applications that rely on molecular recognition. Its ability to engage in stereoselective interactions is key to its utility as a chiral building block, a resolving agent, or a ligand in asymmetric catalysis.
In the context of medicinal chemistry or materials science, the amine can serve as a chiral scaffold. The specific (S)-configuration ensures a precise spatial orientation of the pyridine ring and the amine group, allowing for specific interactions with biological targets like enzymes or receptors, or for the construction of ordered supramolecular structures.
As a chiral ligand, the pyridine nitrogen and the primary amine can coordinate to a metal center, creating a chiral environment. This chiral catalytic complex can then induce enantioselectivity in a variety of organic transformations. The stereochemical outcome of such reactions is governed by the precise geometry of the metal complex, which is in turn dictated by the ligand's absolute configuration. mdpi.com The steric and stereochemical properties of pyridyl-containing ligands can be modulated to fine-tune their coordination chemistry and signaling capabilities in sensor applications. mdpi.com
Investigations into these interactions often involve studying the formation of diastereomeric complexes with other chiral molecules. By analyzing these complexes using techniques like NMR, X-ray crystallography, and mass spectrometry, the specific noncovalent forces (e.g., hydrogen bonding, π-π interactions) responsible for the stereoselective recognition can be identified. mdpi.com
Chemical Transformations and Functionalization of S 2 Methyl 1 Pyridin 3 Yl Propylamine
Derivatization at the Amine Functionality
The primary amine group is a key site for functionalization, readily undergoing reactions such as alkylation and acylation to form a diverse range of derivatives.
The nitrogen atom of the primary amine in (S)-2-Methyl-1-pyridin-3-yl-propylamine possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles like alkyl halides and acylating agents.
N-Alkylation involves the introduction of an alkyl group onto the amine nitrogen. Direct alkylation with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov A more controlled method for synthesizing mono-alkylated products is reductive amination. This process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding amine. For more complex substitutions, transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer a convergent route. For instance, in a related synthesis, N-alkylated hydroxylamines were prepared by deprotonating an N-Boc protected hydroxylamine (B1172632) with sodium hydride, followed by an SN2 reaction with an alkyl halide. academie-sciences.fr A similar strategy could be applied to N-alkylate this compound after appropriate protection.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically high-yielding and chemoselective for the primary amine in the presence of the less nucleophilic pyridine (B92270) nitrogen. pharmaffiliates.com For example, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base would yield N-((S)-1-(pyridin-3-yl)-2-methylpropyl)acetamide. The synthesis of related N-methyl-2-(pyridin-3-yl)acetamide has been documented, showcasing the formation of the amide bond on a similar structural backbone. bldpharm.com
Table 1: Examples of N-Alkylation and N-Acylation Reagents and Products (Analogous Systems)
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| Pyrrolidine (B122466) Derivative | Alkyl Halide | N-Alkylation | N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine nih.gov |
| 2-Halopyridine | O-Protected Hydroxylamine | Buchwald-Hartwig Amination | N-Alkyl-N-(pyridin-2-yl)hydroxylamine academie-sciences.fr |
| Pyridin-3-ylacetic acid | Methylamine | N-Acylation (Amidation) | N-Methyl-2-(pyridin-3-yl)acetamide bldpharm.com |
| Aminopyrazine | Phenylacetyl chloride | N-Acylation (Amidation) | 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net |
Primary amines, such as this compound, react with aldehydes or ketones under acid catalysis to form imines, also known as Schiff bases. libretexts.orgyoutube.com This condensation reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The reaction proceeds through a carbinolamine intermediate. Protonation of the carbinolamine's hydroxyl group turns it into a good leaving group (water), which is then eliminated to form a positively charged iminium ion. Subsequent deprotonation of the nitrogen atom yields the neutral imine. nih.gov
General Mechanism for Imine Formation:
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination of Water: The protonated hydroxyl group leaves as water, forming an iminium ion.
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product.
The resulting imines are versatile intermediates. For example, they can be reduced to secondary amines through processes like reductive amination, using reducing agents such as sodium borohydride (B1222165). nih.gov A patent for pyridin-2-yl-methylamine derivatives describes the condensation with an aldehyde to form an imine, which is subsequently reduced to the amine using sodium borohydride. scripps.edu This demonstrates a practical application of imine formation and its subsequent reactivity in a closely related system.
Since this compound is a primary amine, it will form imines. Enamine formation occurs when secondary amines react with aldehydes or ketones. nih.gov
Transformations of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. biosynce.com The nitrogen also tends to be protonated or coordinate with the Lewis acid catalyst under typical EAS conditions, further deactivating the ring. libretexts.org When EAS does occur, substitution is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate carbocation. biosynce.comquora.com Since the starting compound is already substituted at the 3-position, further electrophilic substitution would be expected to occur at the 5-position, provided the reaction conditions are harsh enough to overcome the ring's deactivation.
Nucleophilic Aromatic Substitution (NAS) on the pyridine ring is more facile than on benzene, especially with a good leaving group at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.com Attack by a nucleophile is favored at these positions because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. quora.comnih.gov For this compound, direct NAS is unlikely as there are no leaving groups on the ring. However, if a leaving group (e.g., a halogen or a nitro group) were introduced onto the ring, subsequent nucleophilic substitution could be a viable functionalization strategy. For example, studies on 2-methyl-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov
Table 2: Regioselectivity in Pyridine Aromatic Substitution
| Reaction Type | Position of Attack | Rationale |
|---|---|---|
| Electrophilic Substitution | 3- and 5-positions | Intermediate carbocation avoids placing a positive charge on the ring nitrogen. biosynce.comquora.com |
| Nucleophilic Substitution | 2-, 4-, and 6-positions | Intermediate anion is stabilized by delocalization of negative charge onto the ring nitrogen. quora.comnih.gov |
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). nih.gov The formation of the N-oxide significantly alters the reactivity of the pyridine ring.
The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This has two major effects:
It activates the ring towards electrophilic substitution, directing incoming electrophiles to the 4-position (para) and to a lesser extent the 2-position (ortho). youtube.com
It activates the 2- and 4-positions for nucleophilic substitution by providing a site for the electrophilic activation of a leaving group. scripps.edu
A key challenge in oxidizing molecules like this compound is the potential for competitive oxidation of the aliphatic primary amine. However, methods have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines by using an in situ protonation strategy to protect the aliphatic amine. nih.gov
Once formed, the N-oxide can be used to facilitate further functionalization of the pyridine ring. For example, pyridine N-oxides can be converted to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) or to 2-cyanopyridines using trimethylsilyl (B98337) cyanide (TMSCN). google.com The N-oxide group can later be removed by reduction, for instance with phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation, to restore the pyridine ring. youtube.com
Cyclization Reactions and Formation of Complex Heterocyclic Systems
This compound and its derivatives can serve as building blocks for the synthesis of more complex heterocyclic systems. The presence of both a nucleophilic amine and an aromatic pyridine ring allows for participation in various cyclocondensation and annulation reactions.
These reactions often involve the initial functionalization of either the amine or the pyridine ring, followed by an intramolecular cyclization step. For example, acylation of the amine with a bifunctional reagent can introduce a reactive group that subsequently cyclizes onto the pyridine ring. In one related example, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides were synthesized and subsequently cyclized to form complex fused systems like thieno[2,3-b : 4,5-b′]dipyridines. google.com
Another strategy involves the reaction of the amine with a molecule that can undergo cycloaddition. Propargylamines, for instance, can undergo palladium-catalyzed cyclization to form quinolines. nih.gov While not a direct reaction of the title compound, this illustrates how the amine functionality can be incorporated into a new ring system.
Furthermore, the pyridine ring itself can be part of a cyclization. A patent describes the use of a pyridin-3-yl-methylamine-1-oxide derivative in the multi-step synthesis of a complex pyrazolo[1,5-a]pyrimidin-7-yl system, highlighting the utility of such scaffolds in building intricate molecular architectures. google.com These strategies demonstrate the potential of this compound as a precursor for generating diverse and complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov
Coordination Chemistry: Formation of Metal Complexes as Potential Ligands
The coordination chemistry of pyridylalkylamine ligands is a robust field of study, owing to their versatile binding modes and the resultant diverse structural and reactive properties of their metal complexes. wikipedia.orgnih.gov These ligands, which feature both a pyridine ring and an alkylamine functional group, can act as bidentate or polydentate ligands, coordinating with a variety of metal centers through the nitrogen atoms of the pyridine ring and the amine group. rsc.orgnsf.gov The electronic and steric properties of the resulting metal complexes can be readily tuned by modifying the substituents on either the pyridine ring or the alkylamine backbone. wikipedia.org However, a detailed investigation of the coordination chemistry of the specific compound, this compound, reveals a notable absence of dedicated research in publicly accessible scientific literature.
Despite extensive searches for the synthesis and characterization of metal complexes involving this compound, no specific studies detailing its role as a ligand have been identified. General principles of coordination chemistry suggest that this chiral amine would likely coordinate to metal ions as a bidentate ligand through the pyridine nitrogen and the primary amine nitrogen, forming a stable chelate ring. The stereochemistry of the chiral center could also influence the geometry and potential catalytic applications of the resulting complexes.
While direct experimental data for this compound is unavailable, research on analogous pyridylalkylamine ligands offers insights into its potential coordination behavior. For instance, studies on various pyridylmethylamine and pyridylethylamine derivatives have shown their capability to form stable complexes with transition metals such as palladium, copper, cobalt, and nickel. wikipedia.orgrsc.org The coordination geometry of these complexes can range from square planar to octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands. wikipedia.orgresearchgate.net
For example, palladium(II) complexes with pyridylalkylamine ligands have been synthesized and characterized for their applications in catalysis, such as the Suzuki-Miyaura coupling reaction. rsc.org Similarly, copper(I) and copper(II) complexes of pyridylalkylamines have been investigated, with the length of the alkyl chain between the pyridine and amine moieties shown to influence the structural and reactive properties of the complexes, including their interaction with molecular oxygen.
Given the lack of specific research on the coordination complexes of this compound, the following table is a hypothetical representation based on the known coordination behavior of similar pyridylalkylamine ligands. This table is for illustrative purposes only and does not represent experimentally verified data for the specified compound.
Hypothetical Metal Complexes of a Generic Pyridylalkylamine Ligand
| Metal Ion | Ancillary Ligands | Potential Complex Formula | Predicted Geometry |
|---|---|---|---|
| Pd(II) | Cl⁻ | [Pd(L)Cl₂] | Square Planar |
| Cu(II) | NO₃⁻ | [Cu(L)₂(NO₃)₂] | Octahedral |
| Ni(II) | H₂O | [Ni(L)₂(H₂O)₂]²⁺ | Octahedral |
| Co(II) | SCN⁻ | [Co(L)(SCN)₂] | Tetrahedral |
L represents a generic bidentate pyridylalkylamine ligand.
Further experimental investigation is required to explore the coordination chemistry of this compound and to characterize the structure, properties, and potential applications of its metal complexes.
Computational Chemistry and Advanced Spectroscopic Characterization
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity
While specific Density Functional Theory (DFT) or ab initio studies focused exclusively on (S)-2-Methyl-1-pyridin-3-YL-propylamine are not extensively detailed in the available literature, the application of these computational methods is standard for elucidating the electronic structure and reactivity of novel pyridine-containing compounds. academie-sciences.fr Such calculations are crucial for understanding molecular properties that govern biological activity and chemical behavior.
DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, are employed to optimize the molecular geometry and calculate various electronic descriptors. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the primary amine group would be expected to be primary sites for electrophilic attack.
Table 1: Predicted Parameters from DFT Analysis This table is illustrative of the data that would be generated from a typical DFT study.
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high kinetic stability |
| MEP Negative Region | Pyridine Nitrogen, Amine Nitrogen | Sites for protonation and hydrogen bonding |
| MEP Positive Region | Amine Hydrogens, Pyridine C-H | Sites for interaction with nucleophiles |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological receptors. academie-sciences.frmdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding how it binds to a target protein.
A typical MD simulation involves:
System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.
Force Field Application: Using a force field (e.g., GROMOS, AMBER) to define the potential energy of the system based on atomic positions. academie-sciences.fr
Simulation Run: Solving Newton's equations of motion for each atom over a set period, typically nanoseconds, to generate a trajectory of molecular motion. mdpi.com
Analysis of the resulting trajectory can reveal:
Conformational Preferences: Identifying the most stable and frequently adopted three-dimensional shapes (conformers) of the molecule. The rotation around the C-C and C-N single bonds of the propyl side chain would be of particular interest.
Intermolecular Interactions: In the context of a protein-ligand complex, MD simulations can detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding pose. mdpi.com
Binding Stability: Calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the ligand within a binding pocket over the simulation time.
Studies on related D3R ligands and triazine derivatives have successfully used MD simulations to understand binding modes and stability, providing a strong rationale for applying this technique to this compound. academie-sciences.frmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. While the specific experimental spectrum for this compound is not published in the reviewed literature, a predicted spectrum can be inferred based on its structure and data from analogous compounds like propylamine (B44156) and various pyridine derivatives. rsc.orgdocbrown.infodocbrown.info
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic side chain. The four protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm) with complex splitting patterns due to spin-spin coupling. The aliphatic protons would include a methine (CH) proton adjacent to the chiral center, a methylene (B1212753) (CH₂) group, and two diastereotopic methyl (CH₃) groups, appearing in the upfield region (δ 0.8-3.0 ppm). The amine (NH₂) protons would likely present as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The four sp²-hybridized carbons of the pyridine ring would resonate in the downfield region (δ 120-150 ppm). The five sp³-hybridized carbons of the 2-methylpropylamine side chain would appear in the upfield region (δ 10-60 ppm). docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Predicted values are based on the analysis of similar structural motifs.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine C2-H | ~8.4 | ~149 |
| Pyridine C4-H | ~7.6 | ~135 |
| Pyridine C5-H | ~7.2 | ~123 |
| Pyridine C6-H | ~8.5 | ~148 |
| Pyridine C3 | - | ~138 |
| Propyl C1-H (CH) | ~3.5 | ~58 |
| Propyl C2-H (CH) | ~1.8 | ~35 |
| Propyl C1' (CH₃) | ~0.9 (d) | ~20 |
| Propyl C2' (CH₃) | ~0.8 (d) | ~19 |
| Amine (NH₂) | ~1.5 (br s) | - |
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov
The molecular formula of this compound is C₉H₁₄N₂, with a monoisotopic mass of 150.1157 g/mol . An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ with a calculated m/z of 151.1230. nih.gov
The fragmentation pattern in tandem MS (MS/MS) provides structural information. For this molecule, characteristic fragmentation pathways would likely involve cleavages of the propyl side chain, which are common in the mass spectra of amines. docbrown.info
Expected fragmentation pathways include:
Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would involve the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a highly stable resonance-stabilized pyridin-3-ylmethaniminium cation at m/z 107.0599.
Benzylic-type Cleavage: Cleavage of the C-C bond between the pyridine ring and the side chain would lead to the formation of an aminium radical cation [CH(NH₂)CH(CH₃)₂]⁺• at m/z 88.1121 and a pyridinyl radical.
Table 3: Predicted HRMS Fragments
| Ion | Calculated m/z | Proposed Structure/Fragment |
|---|---|---|
| [M+H]⁺ | 151.1230 | Protonated parent molecule |
| [M-C₃H₇]⁺ | 107.0599 | Loss of isopropyl radical via alpha-cleavage |
| [C₅H₁₄N]⁺ | 88.1121 | Isopropylamine fragment cation |
| [C₅H₄N]⁺ | 78.0338 | Pyridinyl cation |
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, this technique is frequently applied to its derivatives, often as salts (e.g., dihydrochloride) or co-crystals, to facilitate crystallization. capotchem.com
A single-crystal X-ray diffraction study would provide a wealth of information, including:
Absolute Stereochemistry: Unambiguous confirmation of the (S)-configuration at the chiral center.
Molecular Conformation: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Identification of hydrogen bonding networks, π-π stacking interactions between pyridine rings, and other non-covalent forces that dictate the crystal packing.
In studies of related cyclometalated 2-arylpyridine derivatives, X-ray diffraction has been essential for characterizing the coordination geometry and molecular structure. mdpi.com For derivatives of this compound, crystallographic data would be critical for validating computational models and understanding the specific interactions that could influence its physical properties and biological activity.
Research Applications of S 2 Methyl 1 Pyridin 3 Yl Propylamine in Contemporary Organic Synthesis and Catalysis
Chiral Building Block in the Synthesis of Complex Organic Molecules
The utility of chiral building blocks is foundational in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and other bioactive molecules. magtech.com.cnsigmaaldrich.com Compounds like (S)-2-Methyl-1-pyridin-3-yl-propylamine, possessing a defined stereochemistry, are crucial for these endeavors. sigmaaldrich.comechemi.com The pyridine (B92270) moiety itself is a common scaffold in drug discovery due to its ability to enhance solubility and participate in hydrogen bonding. nih.govresearchgate.net
Construction of Nitrogen-Containing Heterocycles (e.g., azetidines, pyrrolidines, pyrimidines)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. sigmaaldrich.com Chiral amines are fundamental starting materials for the stereoselective synthesis of many of these rings.
Azetidines: These four-membered rings are valuable motifs in medicinal chemistry. magtech.com.cnrsc.org General synthetic routes to chiral azetidines often involve the cyclization of haloamines or the ring-opening of epoxides, where a chiral amine dictates the stereochemistry. magtech.com.cnfrontiersin.org A one-pot reaction between a chloroaldehyde and a chiral amine, for instance, can produce chiral spiro-azetidinepiperidines, retaining the stereochemical integrity of the starting amine. doi.orgrsc.org Although specific examples employing this compound are not detailed in the literature, its primary amine functionality makes it a suitable candidate for such cyclization strategies. doi.org
Pyrrolidines: The pyrrolidine (B122466) ring is one of the most common nitrogen heterocycles in approved drugs. nih.gov Syntheses of chiral pyrrolidines can be achieved through various methods, including the cyclization of amino alcohols or intramolecular C-H amination. nih.govmdpi.comorganic-chemistry.org Enzyme-catalyzed intramolecular amination of organic azides has emerged as a powerful method for creating chiral pyrrolidines with high enantioselectivity. nih.gov The structure of this compound provides a framework that could be elaborated into a suitable precursor for these types of cyclizations to generate novel pyrrolidine derivatives. rsc.org
Pyrimidines: Pyrimidines are key components of nucleosides and many therapeutic agents. slideshare.netresearchgate.net Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea. mdpi.comorganic-chemistry.org While direct incorporation of this compound into a pyrimidine (B1678525) core via these classical methods is not typical, it could be used to functionalize a pre-formed pyrimidine ring or be part of a more complex fragment that undergoes cyclization. nih.gov For example, a multi-component reaction could theoretically bring together the amine, an aldehyde, and a β-ketoester to construct a dihydropyrimidine (B8664642) scaffold.
Development of Advanced Synthetic Intermediates and Scaffolds
Chiral building blocks are essential for creating advanced synthetic intermediates and scaffolds, which are then used to generate libraries of compounds for drug discovery. sigmaaldrich.comnih.gov The pyridine scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net
The this compound molecule combines a chiral center with the desirable pyridine motif. This makes it an attractive starting point for producing more complex intermediates. For example, the primary amine can be readily derivatized through acylation, alkylation, or reductive amination to attach other molecular fragments. These reactions would yield advanced intermediates where the stereocenter and the pyridine ring are locked into a specific three-dimensional arrangement, which is crucial for targeted biological activity. The synthesis of 3,3-diarylpropylamines, a scaffold present in some drugs, has been achieved through the ring-opening of activated azetidines, demonstrating a strategy where a propyl-amine backbone is central. acs.org
Role in Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products. researchgate.netnih.gov Chiral amines, especially those containing additional coordinating groups like a pyridine ring, are excellent candidates for ligand design. nih.govresearchgate.net
Ligand Design and Synthesis for Metal-Mediated Asymmetric Transformations
Chiral ligands modify the behavior of a metal center to control the stereochemical outcome of a reaction. researchgate.netnih.gov Ligands derived from chiral primary amines have proven effective in numerous metal-catalyzed processes. The combination of a soft pyridine nitrogen and a hard primary amine nitrogen in this compound makes it a potentially valuable bidentate ligand for various transition metals.
While specific ligands derived from this compound are not prominent in the literature, its structure is analogous to those used in established catalytic systems. For instance, chiral pyridine-containing ligands are used in palladium-catalyzed asymmetric carboamination to produce enantiomerically enriched pyrrolidines. nih.gov The amine could be transformed into a phosphine (B1218219) or an oxazoline (B21484) to create P,N or N,N-type ligands, which are widely used in asymmetric hydrogenation and cross-coupling reactions.
| Transformation Type | Potential Metal Catalyst | General Ligand Class | Reference Principle |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | P,N-Ligands (e.g., Pyridine-phosphine) | nih.gov |
| Asymmetric Allylic Alkylation | Palladium | N,N-Ligands (e.g., Pyridine-amine) | nih.gov |
| Asymmetric C-H Activation | Iridium, Rhodium | Chiral Cyclopentadienyl (Cpx) Ligands | researchgate.net |
| Asymmetric Cross-Coupling | Iron, Nickel, Palladium | Bisoxazoline, Pyridine-based | nih.govacs.org |
Organocatalytic Applications in Enantioselective Reactions
Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govrsc.org Chiral primary amines, in particular, can induce high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions.
The this compound molecule possesses the necessary primary amine for this type of catalysis. The pyridine ring could influence the catalyst's solubility and its electronic properties, potentially tuning its reactivity and selectivity. Although direct organocatalytic applications of this specific amine have not been reported, its structural features align with those of successful primary amine catalysts.
| Reaction Type | Key Intermediate | Catalyst Class | Reference Principle |
|---|---|---|---|
| Aldol Reaction | Enamine | Chiral Primary Amine | nih.gov |
| Michael Addition | Enamine | Chiral Primary Amine | rsc.org |
| Mannich Reaction | Iminium Ion / Enamine | Chiral Primary Amine | nih.gov |
| α-Functionalization of Aldehydes | Enamine | Chiral Primary Amine | rsc.org |
Mechanistic Studies of Catalyst-Substrate Interactions
Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new ones. Mechanistic studies often involve identifying key intermediates and transition states that determine the reaction's rate and stereoselectivity. For catalysts derived from this compound, such studies would focus on how the chiral environment created by the ligand or organocatalyst interacts with the substrate.
In metal-based catalysis, techniques like NMR spectroscopy, X-ray crystallography of catalyst-substrate complexes, and computational modeling (DFT) would be employed to elucidate the structure of the active catalytic species and the transition state leading to the major enantiomer. For instance, in palladium-catalyzed carboamination, mechanistic studies have investigated whether the reaction proceeds via a syn- or anti-aminopalladation pathway to understand the origin of stereoselectivity. nih.gov Similarly, in iron-catalyzed reactions, EPR spectroscopy and mass spectrometry can help identify the oxidation states of the metal and the presence of radical intermediates. acs.org Such studies would be essential to rationally develop and improve catalysts based on the this compound scaffold.
Future Perspectives and Unexplored Research Avenues for S 2 Methyl 1 Pyridin 3 Yl Propylamine
Identification of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on (S)-2-Methyl-1-pyridin-3-yl-propylamine should prioritize novel synthetic strategies that align with the principles of green chemistry.
One promising avenue is the application of biocatalysis, particularly the use of ω-transaminases (ω-TAs). h1.co These enzymes are capable of asymmetric synthesis, offering a direct and highly selective route to chiral amines. semanticscholar.org Research efforts could focus on identifying or engineering novel ω-TAs with high activity and selectivity for the corresponding ketone precursor. The use of innovative amine donors, such as ortho-xylylenediamine, could overcome challenges like unfavorable equilibrium positions that can hamper the efficiency of transaminase-catalyzed reactions. h1.co The development of high-throughput screening platforms would further accelerate the discovery of suitable enzymes for the synthesis of this specific target molecule. h1.co
Additionally, one-pot multicomponent reactions (MCRs) represent a powerful strategy for improving process efficiency. nih.gov Designing an MCR for this compound would reduce waste, save energy, and simplify purification processes. Research into catalyst-free MCRs in aqueous media at ambient temperatures, a strategy that has been successful for other nitrogen-containing heterocycles, could provide a breakthrough in the sustainable production of this compound. acs.org The key advantages of such an approach include operational simplicity, energy efficiency, and high atom economy. acs.org
| Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalysis (ω-Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. h1.conih.gov | Enzyme discovery and engineering, overcoming equilibrium limitations, high-throughput screening. h1.cosemanticscholar.org |
| One-Pot Multicomponent Reactions | Reduced waste, energy efficiency, operational simplicity, high atom-economy. nih.govacs.org | Development of novel catalyst-free reactions in green solvents like water. acs.org |
| Catalysis with Nanoparticles | Reduced reaction times, increased yields, catalyst reusability. frontiersin.org | Exploring catalysts like magnesium oxide (MgO) nanoparticles for amide bond formation steps in derivative synthesis. frontiersin.org |
Expansion of Applications in Catalysis and Materials Science Research
While the primary use of this compound is as a synthetic intermediate, its inherent structural features—a chiral center and a pyridine (B92270) ring—suggest untapped potential in catalysis and materials science. The pyridine scaffold is a privileged structure found in numerous biologically active materials and compounds with unique chemical properties. researchgate.net
Future research could explore its use as a chiral ligand in asymmetric catalysis. The nitrogen atom of the pyridine ring and the primary amine can act as a bidentate ligand, coordinating with transition metals to create catalysts for various asymmetric transformations. The development of transition metal complexes incorporating this amine could lead to novel catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions.
In materials science, pyridine derivatives are investigated for their interesting physical and chemical properties. researchgate.net The incorporation of this compound into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), could impart specific functionalities. Its chirality could be exploited to create chiral materials for enantioselective separations or sensing applications. Furthermore, the pyridine moiety's ability to participate in hydrogen bonding and π-π stacking interactions could be leveraged in the design of self-assembling materials and supramolecular structures. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govresearchgate.net For instance, reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can be managed safely in a continuous flow reactor. thieme-connect.de Research has demonstrated the successful flow synthesis of 2-methylpyridines using packed-bed reactors with heterogeneous catalysts, a technique that could be adapted for intermediates in the synthesis of the target compound. nih.govnih.gov This approach offers benefits like shorter reaction times, increased safety, and reduced waste. nih.gov
Furthermore, integrating flow synthesis with automated platforms can accelerate reaction optimization and library synthesis. chemrxiv.orgnih.gov Automated systems can perform numerous experiments under different conditions, using data-driven algorithms to rapidly identify the optimal parameters for a given transformation. nih.gov Such platforms have been successfully used for C-N cross-couplings and could be adapted for the synthesis and derivatization of this compound, significantly reducing the time required for discovery and process development. chemrxiv.org
| Technology | Key Benefits for Synthesis | Future Application |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved yields and selectivity, scalability. nih.govthieme-connect.de | Adapting multi-step syntheses of the target compound and its derivatives into a continuous sequence. uc.pt |
| Automated Platforms | High-throughput experimentation, rapid optimization, data-driven synthesis planning. chemrxiv.orgnih.gov | Automated library synthesis of derivatives for screening in catalysis or materials science. chemrxiv.org |
Advanced Theoretical Modeling for Predictive Reactivity and Selectivity
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting chemical reactivity. nih.gov For this compound, advanced theoretical modeling can guide synthetic efforts and the design of new applications.
The reactivity of the pyridine ring is complex; it is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. imperial.ac.uk However, its reactivity is highly dependent on substituents. researchgate.net Theoretical models, such as the aryne distortion model, have been used to predict the regioselectivity of reactions on the pyridine ring with considerable accuracy. nih.gov Applying similar models to this compound could predict its behavior in various reactions, saving significant experimental time and resources.
In the context of biocatalysis, molecular docking and other computational tools can predict the binding orientation of a substrate within an enzyme's active site. nih.gov This information is crucial for rationally designing or engineering enzymes, like transaminases, to have improved activity and selectivity for the synthesis of the target chiral amine. nih.gov For catalysis applications, theoretical modeling can help in the design of metal complexes by predicting their geometry, stability, and catalytic performance, thereby accelerating the development of new chiral catalysts based on this amine scaffold.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the chiral purity and structural integrity of (S)-2-Methyl-1-pyridin-3-YL-propylamine?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with circular dichroism (CD) to verify stereochemistry. For chiral purity, use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) and compare retention times to enantiomeric standards. This approach aligns with protocols for structurally similar pyridine derivatives in pharmaceutical analysis .
Q. How can X-ray crystallography using SHELX software determine the absolute configuration of this compound?
- Methodological Answer: Perform single-crystal X-ray diffraction and refine the structure using SHELXL. Annotate Flack parameters to confirm the S-configuration, and validate hydrogen bonding networks via Fourier difference maps. Twin refinement may be necessary for crystals with pseudo-symmetry, as outlined in SHELX best practices for small-molecule refinement .
Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
- Methodological Answer: Store in amber vials under argon or nitrogen at -20°C to prevent oxidation and hygroscopic degradation. Monitor stability using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), following guidelines for sensitive pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Apply longitudinal experimental designs with multiple time-point assessments (e.g., short-term vs. long-term exposure). Use structural equation modeling (SEM) to analyze dose-response relationships and control for confounding variables like solvent effects or impurity profiles. This mirrors methodologies for addressing paradoxical outcomes in pharmacological studies .
Q. What computational strategies integrate crystallographic data to model the compound’s interactions with biological targets?
- Methodological Answer: Combine SHELX-refined structural data with molecular dynamics (MD) simulations using explicit solvent models. Validate binding modes with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). Refine force field parameters using quantum mechanical/molecular mechanical (QM/MM) approaches to account for electronic effects in the pyridine ring .
Q. How should researchers design experiments to analyze degradation pathways under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify degradation products. Apply Arrhenius kinetics to predict shelf-life and optimize storage protocols. Cross-reference with stress-testing frameworks for labile amines in pharmaceutical chemistry .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating reproducibility in synthetic batches of this compound?
- Methodological Answer: Use multivariate analysis (e.g., principal component analysis, PCA) to correlate batch variables (e.g., reaction time, catalyst loading) with purity metrics. Implement control charts for critical quality attributes (CQAs) like enantiomeric excess (EE), following quality-by-design (QbD) principles .
Q. How can researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer: Recalibrate solubility parameters using the conductor-like screening model for real solvents (COSMO-RS). Validate predictions with shake-flask experiments across multiple solvents (e.g., DMSO, ethanol) and temperatures. Apply bootstrap resampling to quantify uncertainty in predictive models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
